molecular formula C19H19NO3 B2940631 N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 2309598-07-8

N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2940631
CAS No.: 2309598-07-8
M. Wt: 309.365
InChI Key: SYIZKSJEFINKRK-UHFFFAOYSA-N
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Description

“N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” is an organic compound that features a complex structure with furan rings and a tolyl group. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-yl ethyl intermediate: This can be achieved through the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.

    Acylation: The intermediate can then be reacted with m-tolyl acetic acid or its derivatives in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings in the compound can undergo oxidation reactions, potentially leading to the formation of furan-2,5-diones.

    Reduction: Reduction of the acetamide group could yield the corresponding amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Furan-2,5-diones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

“N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving furan-containing compounds.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for “N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan rings and acetamide group might play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-(m-tolyl)acetamide
  • N-(2,2-di(furyl)ethyl)-2-phenylacetamide
  • N-(2,2-di(furyl)ethyl)-2-(p-tolyl)acetamide

Uniqueness

“N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide” is unique due to the presence of two furan rings and a tolyl group, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-(m-tolyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological significance, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C15H17N1O2\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{2}

It consists of a di(furan-2-yl)ethyl moiety attached to a m-tolylacetamide group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of furan derivatives, including those similar to this compound.

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundMIC (µg/mL)Target Bacteria
N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide64E. coli
N-(5-(4-chlorophenyl)furan-2-yl)methyl-3-phenylpropan-1-amine32Staphylococcus aureus
This compound TBDTBD

The specific Minimum Inhibitory Concentration (MIC) for this compound has yet to be determined (TBD), but its structural analogs show promising results against various pathogens .

Anti-inflammatory Properties

In vivo studies suggest that compounds containing furan rings can significantly inhibit inflammatory pathways. For instance, a study indicated that furan derivatives reduced pain stimuli propagation through selective inhibition of cyclooxygenase enzymes . This suggests that this compound may exhibit similar anti-inflammatory effects.

Anticancer Activity

Furan derivatives have been investigated for their anticancer potential. A study compared the efficacy of various furan-based compounds against human breast cancer cell lines. The results indicated that certain furan derivatives could inhibit cell proliferation effectively.

Table 2: Anticancer Activity of Furan Derivatives

CompoundIC50 (µM)Cancer Cell Line
3-(furan-2-yl)-3-(4-methylphenyl) propanoic acid10MDA-MB468
This compound TBDTBD

The specific IC50 values for this compound remain to be established but are expected to align with the activity seen in related compounds .

Case Studies

  • Antibacterial Efficacy : A comparative study on various furan derivatives demonstrated significant antibacterial action against both Gram-positive and Gram-negative bacteria. The compound's structure was linked to its ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties of furan derivatives showed that they could effectively reduce cytokine production in vitro. This suggests potential therapeutic applications in inflammatory diseases .
  • Cancer Cell Proliferation Inhibition : In vitro assays revealed that certain furan derivatives inhibited the growth of cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-14-5-2-6-15(11-14)12-19(21)20-13-16(17-7-3-9-22-17)18-8-4-10-23-18/h2-11,16H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIZKSJEFINKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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